molecular formula C3H8N2O B142484 3-Hydroxypropanimidamide CAS No. 128648-99-7

3-Hydroxypropanimidamide

Cat. No. B142484
M. Wt: 88.11 g/mol
InChI Key: PFDXDMXJMLPQIL-UHFFFAOYSA-N
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Description

3-Hydroxypropanimidamide is a chemical compound with the empirical formula C3H9ClN2O . It is a solid substance and is often provided in the form of hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypropanimidamide can be represented by the SMILES string N=C(N)CCO . The InChI representation is 1S/C3H8N2O.ClH/c4-3(5)1-2-6;/h6H,1-2H2,(H3,4,5);1H . The molecular weight of the compound is 124.57 .


Physical And Chemical Properties Analysis

3-Hydroxypropanimidamide is a solid substance . Its molecular weight is 124.57 . The compound has a SMILES string representation of N=C(N)CCO and an InChI representation of 1S/C3H8N2O.ClH/c4-3(5)1-2-6;/h6H,1-2H2,(H3,4,5);1H .

Scientific Research Applications

Biotechnological Production of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid (3-HP) is a significant platform chemical with diverse applications in industrial production, including being a precursor for chemicals such as acrylic acid and its derivatives, as well as in bioplastic production. Microbes like Escherichia coli and Saccharomyces cerevisiae have been engineered to produce 3-HP. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods for 3-HP, although these have not yet reached levels suitable for industrial exploitation (Jers et al., 2019).

Advances in Biological Production

Biological production of 3-HP from sources like glucose or glycerol is being actively researched. The challenges in microbial 3-HP production and potential solutions are being explored to improve efficiency and feasibility for commercial applications (Kumar et al., 2013).

Biosynthetic Pathways for 3-HP Production

The synthesis of 3-HP via biotechnological routes is gaining attention due to its applications in novel polymer materials. Various biosynthetic pathways for 3-HP production have been explored, focusing on mass and redox balances, thermodynamic favorability, and the assembly of efficient pathways (Jiang et al., 2009).

Gene Expression Systems Inducible by 3-HP

Inducible gene expression systems that respond to 3-HP have been discovered in microorganisms like Pseudomonas denitrificans. These systems, regulated by transcriptional regulator proteins like LysR, are useful for controlling gene expression in response to 3-HP, aiding in the optimization of pathways for its production and excretion (Zhou et al., 2015).

Conversion of Glycerol to 3-HP in Bacillus subtilis

Efforts to convert glycerol into 3-HP using genetically engineered Bacillus subtilis have shown promising results. This approach could offer a robust basis for commercial production of 3-HP, considering the high titer achieved in batch cultivation and the robustness of B. subtilis in high-density fermentation conditions (Kalantari et al., 2017).

Safety And Hazards

The safety information available indicates that 3-Hydroxypropanimidamide may have some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXDMXJMLPQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402809
Record name 3-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropanimidamide

CAS RN

128648-99-7
Record name 3-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TC Knaab, J Held, BB Burckhardt… - Journal of medicinal …, 2021 - ACS Publications
3-Hydroxypropanamidines are a new promising class of highly active antiplasmodial agents. The most active compound 22 exhibited excellent antiplasmodial in vitro activity with …
Number of citations: 3 pubs.acs.org

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